molecular formula C17H22O3 B14178723 Ethyl 8-(benzyloxy)oct-2-ynoate CAS No. 921207-66-1

Ethyl 8-(benzyloxy)oct-2-ynoate

Cat. No.: B14178723
CAS No.: 921207-66-1
M. Wt: 274.35 g/mol
InChI Key: WMLOLPPCHRVWNI-UHFFFAOYSA-N
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Description

Ethyl 8-(benzyloxy)oct-2-ynoate is an organic compound with the molecular formula C17H22O3 It is an ester derivative characterized by the presence of a benzyloxy group attached to an oct-2-ynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(benzyloxy)oct-2-ynoate typically involves the esterification of 8-(benzyloxy)oct-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(benzyloxy)oct-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-(benzyloxy)octanoic acid or 8-(benzyloxy)octan-2-one.

    Reduction: Formation of ethyl 8-(benzyloxy)oct-2-ene or ethyl 8-(benzyloxy)octane.

    Substitution: Formation of various substituted oct-2-ynoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(benzyloxy)oct-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8-(benzyloxy)oct-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.

Comparison with Similar Compounds

Ethyl 8-(benzyloxy)oct-2-ynoate can be compared with other similar compounds, such as:

    Ethyl 8-(methoxy)oct-2-ynoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 8-(phenoxy)oct-2-ynoate: Contains a phenoxy group, which may alter its reactivity and applications.

    Ethyl 8-(benzyloxy)oct-2-ene: The alkyne group is reduced to an alkene, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the benzyloxy group and the alkyne moiety, which provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

921207-66-1

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

ethyl 8-phenylmethoxyoct-2-ynoate

InChI

InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,10,14-15H2,1H3

InChI Key

WMLOLPPCHRVWNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCCCCCOCC1=CC=CC=C1

Origin of Product

United States

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